molecular formula C14H20BNO5 B594245 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218791-20-8

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B594245
CAS No.: 1218791-20-8
M. Wt: 293.126
InChI Key: JDFWXCNRKPGZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

The synthesis of 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and a catalyst like palladium or copper. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Chemical Reactions Analysis

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with electron-rich species, facilitating various chemical transformations. The nitro group can also participate in electron transfer processes, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar compounds to 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    4-Ethoxy-3-nitrophenylboronic acid: Lacks the dioxaborolane ring but shares the nitro and ethoxy substituents.

    4-Methoxy-3-nitrophenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Nitrophenylboronic acid: Lacks both the ethoxy group and the dioxaborolane ring.

These compounds share some reactivity patterns but differ in their specific applications and chemical properties due to the presence or absence of certain functional groups.

Biological Activity

2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218791-20-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C14H20BNO5
Molar Mass 293.12 g/mol
Appearance White crystalline solid
Storage Conditions 2-8°C
Sensitivity Irritant

The biological activity of compounds similar to this compound often involves interactions with biological macromolecules. The nitrophenyl group is known to participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with proteins and nucleic acids.

Biological Activity

Research indicates that compounds containing nitrophenyl and boron moieties exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. For instance, studies on substituted thiophenes (related structures) have shown significant inhibitory effects on the growth of bacteria such as E. coli and M. luteus .
  • Enzyme Inhibition : The dioxaborolane structure may influence enzyme activity by acting as a reversible inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism likely involves disruption of cellular processes through the formation of reactive species or interference with signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Nitrothiophenes : A study assessed the minimum inhibitory concentrations (MICs) required to inhibit various microorganisms. Compounds with nitro groups showed varied activities, suggesting that modifications in structure can significantly affect biological outcomes .
  • Chemoproteomic Profiling : Research involving chemoproteomic techniques revealed that compounds similar to dioxaborolanes could label distinct subsets of proteins within cells, indicating potential applications in targeted drug delivery and proteomics .

Properties

IUPAC Name

2-(4-ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(9-11(12)16(17)18)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFWXCNRKPGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675053
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-20-8
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.